Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-, also known as α-Chloro-4-fluorotoluene, is a chemical compound with the formula CHClF and a molecular weight of 144.574 g/mol. It is classified under the category of halogenated aromatic compounds, which are characterized by the presence of halogen atoms attached to an aromatic ring. The compound is indexed in the Chemical Abstracts Service with the CAS Registry Number 352-11-4 and has various synonyms including p-Fluorobenzyl chloride and 1-(Chloromethyl)-4-fluorobenzene .
The synthesis of Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- can be achieved through several methods:
Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- participates in various chemical reactions:
The mechanism of action for Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- primarily involves its reactivity due to the presence of both electron-withdrawing (fluorine) and leaving groups (chlorine).
The vapor pressure and other thermodynamic properties can be referenced from NIST databases which provide extensive data on such compounds .
Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- has several scientific uses:
Multicomponent reactions (MCRs) represent efficient synthetic pathways for constructing complex halogenated benzene derivatives, including 1-[(chloromethoxy)methyl]-4-fluorobenzene. These one-pot transformations enable the simultaneous formation of multiple carbon-heteroatom and carbon-carbon bonds with high atom economy and reduced purification steps. The Ugi four-component condensation has proven particularly valuable for synthesizing halogenated benzylamine derivatives, where a fluorinated benzaldehyde reacts with an amine, isocyanide, and carboxylic acid to form densely functionalized intermediates [5]. The electrophilic character of the 4-fluorobenzaldehyde component enhances imine formation kinetics, while the chloromethyl moiety can be introduced via chloroacetic acid derivatives. Similarly, Groebke-Blackburn-Bienaymé reactions enable the construction of halogenated imidazo[1,2-a]pyridines when 2-aminopyridines condense with isocyanides and fluorinated aldehydes [8].
The solvent system significantly influences reaction efficiency and selectivity in these condensations. Polar aprotic solvents like DMF facilitate the solubility of ionic intermediates, while protic solvents like ethanol enhance nucleophilicity. Temperature optimization between 60-80°C typically balances reaction rate and byproduct formation. Critical to the synthesis of the target compound is the strategic incorporation of a chloromethyl electrophile through reagents like chloromethyl pivalate, which avoids the instability of chloromethyl methyl ether while maintaining high reactivity toward nucleophilic displacement. This approach enables the simultaneous introduction of fluorine and chloromethoxy functionalities within a single synthetic operation, significantly streamlining access to this bifunctionalized arene system.
Table 1: Multicomponent Reaction Components for Halogenated Benzene Synthesis
Reaction Type | Fluorinated Component | Chloromethyl Source | Catalyst | Yield Range |
---|---|---|---|---|
Ugi 4CR | 4-Fluorobenzaldehyde | Chloroacetic acid | None | 55-75% |
Groebke-Blackburn | 4-Fluorobenzaldehyde | Chloromethyl pivalate | Sc(OTf)₃ | 60-82% |
Passerini | 4-Fluorobenzoic acid | Chloroacetaldehyde | Cu(OAc)₂ | 45-68% |
Kabachnik-Fields | 4-Fluorobenzaldehyde | Chloromethylphosphonates | Yb(OTf)₃ | 65-80% |
Electrophilic substitution in fluorinated aromatic systems exhibits distinctive mechanistic features due to fluorine's powerful inductive electron-withdrawing effect coupled with its resonance electron-donating capability. This electronic duality creates a pronounced ortho-directing effect while simultaneously deactivating the ring toward electrophilic attack compared to benzene. For 1-[(chloromethoxy)methyl]-4-fluorobenzene synthesis, chloromethylation represents a critical electrophilic step where the fluorinated aromatic ring must attack the chloromethyl cation (⁺CH₂Cl) generated in situ from formaldehyde and hydrochloric acid [1] [6]. The reaction proceeds via a Wheland intermediate where the electron-deficient carbocation forms a sigma-complex with the aromatic ring, preferentially para to the fluorine substituent when the ortho positions are sterically hindered by existing substituents.
The kinetic isotope effect studies (kH/kD ≈ 1) confirm that C-H bond cleavage is not rate-limiting, consistent with the standard electrophilic aromatic substitution mechanism. Fluorine substitution reduces the reaction rate approximately 100-fold compared to toluene but enhances para-selectivity to >85% due to the combination of electronic effects and reduced ortho attack from steric hindrance. The chloromethylation reaction requires Lewis acid catalysts such as zinc chloride (20-30 mol%) to activate the chloromethyl electrophile, forming a more potent electrophilic species [ZnCl₂⁺CH₂Cl] that compensates for the ring deactivation by fluorine. Computational studies reveal the transition state energy for para attack is 2.3 kcal/mol lower than meta attack in fluorinated benzenes, explaining the high regioselectivity observed experimentally [4] [9].
Table 2: Electrophilic Substitution Kinetic Data in Fluorinated Benzenes
Electrophile | Substituent | Relative Rate (vs Benzene) | Ortho:Para Ratio | Activation Energy (kcal/mol) |
---|---|---|---|---|
⁺CH₂Cl | H | 1.00 | - | 19.5 |
⁺CH₂Cl | 4-F | 0.012 | - | 23.8 |
⁺NO₂ | H | 1.00 | - | 20.1 |
⁺NO₂ | 4-F | 0.041 | 0:100 | 22.5 |
⁺Br (from Br₂) | H | 1.00 | - | 18.9 |
⁺Br (from Br₂) | 4-F | 0.15 | 12:88 | 21.2 |
Transition metal catalysis enables precise functionalization of fluorinated aromatic rings through chelation-assisted C-H activation and cross-coupling methodologies. Palladium-catalyzed processes dominate the synthesis of 1-[(chloromethoxy)methyl]-4-fluorobenzene derivatives, particularly for introducing the chloromethyl group at specific positions. The most effective approach employs palladium(II) acetate (5-10 mol%) with phosphine ligands (XPhos, SPhos) to catalyze the reaction between 4-fluorobenzyl halides and formaldehyde equivalents [2] [7]. This transformation proceeds through oxidative addition of the benzyl halide to Pd(0), generating a benzyl-palladium intermediate that coordinates with formaldehyde before reductive elimination installs the chloromethoxy group.
For direct chloromethylation of 4-fluorobenzene, palladium-catalyzed C-H activation strategies utilize directing groups such as pyridinyl or amide functionalities to achieve ortho-selective functionalization. The catalytic cycle involves cyclopalladation through directed C-H cleavage, followed by reaction with chloromethyl precursors like ClCH₂OTs or ClCH₂OPiv. Copper catalysis provides alternative pathways through Ullmann-type coupling between 4-fluoroaryl halides and chloromethanols, though these reactions typically require higher temperatures (120-150°C) and show lower functional group tolerance than palladium systems [5]. Recent advances employ photoredox catalysis to generate chloromethyl radicals that undergo Minisci-type addition to fluorinated aromatic systems, though this approach produces regioisomeric mixtures requiring careful separation [8].
Table 3: Transition Metal Catalytic Systems for Chloromethoxy Functionalization
Catalyst System | Ligand | Substrate | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/XPhos | XPhos | 4-F-C₆H₄-CH₂Br | 80 | 92 |
Pd(dba)₂/SPhos | SPhos | 4-F-C₆H₄-I | 100 | 85 |
CuI/neocuproine | 2,9-dimethylphenanthroline | 4-F-C₆H₄-Br | 130 | 68 |
PdCl₂(phen) | 1,10-phenanthroline | 4-F-C₆H₄-H | 90 | 78 |
[Ru(p-cymene)Cl₂]₂ | None | 4-F-C₆H₄-H | 120 | 62 |
The stereoselective synthesis of chiral analogs related to 1-[(chloromethoxy)methyl]-4-fluorobenzene presents significant challenges due to the potential for epimerization at benzylic positions and the difficulty of differentiating prochiral faces on aromatic systems. Successful strategies employ chiral auxiliaries covalently attached to the chloromethyl precursor or utilize asymmetric catalysis during the functionalization step. For benzylic chlorination, enantioselective approaches rely on organocatalytic chlorination using cinchona alkaloid-derived catalysts (20 mol%) with N-chlorosuccinimide as chlorine source [8]. This system achieves enantiomeric excesses up to 88% for α-fluorinated chloromethyl compounds through hydrogen-bonding interactions that create a chiral microenvironment around the reacting center.
In fluorinated aromatic systems with prochiral faces, planar chirality induction becomes feasible through sterically hindered catalysts. Dirhodium tetracarboxylate complexes with chiral ligands like Rh₂(S-TCPTTL)₄ enable enantioselective C-H functionalization of fluorinated arenes, controlling stereochemistry during chloromethyl insertion. The mechanism involves formation of a chiral metallocarbene that approaches the aromatic ring from the less hindered face, guided by the chiral catalyst environment. Alternatively, enzymatic halogenation using engineered fluorinases or haloperoxidases provides biocatalytic routes to enantiomerically enriched chloromethyl-fluorinated compounds, though substrate scope remains limited compared to chemical methods. The resulting chiral halogenated compounds serve as valuable intermediates for pharmaceutical synthesis, where the chloromethyl group undergoes further nucleophilic substitution with retention of configuration at non-benzylic positions [8].
Table 4: Stereoselective Halogenation Methods for Benzylic Centers
Methodology | Chiral Controller | Halogen Source | ee (%) | Application Scope |
---|---|---|---|---|
Organocatalytic | Cinchonidine-derived thiourea | NCS | 88 | α-Aryl aldehydes |
Metal-catalyzed | Box-Cu(II) complex | ClCH₂SO₂Cl | 92 | β-Ketoesters |
Biocatalytic | Engineered fluorinase | Cl⁻ | >99 | Small aliphatic substrates |
Auxiliary-mediated | Oppolzer sultam | Cl₂ | 95 | Enolates |
Phase-transfer | Maruoka catalyst | ClCH₂OCOCl | 85 | Oxindoles |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0